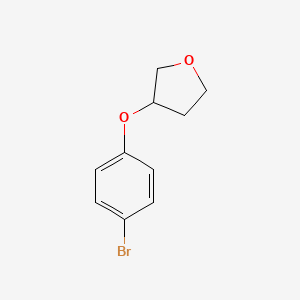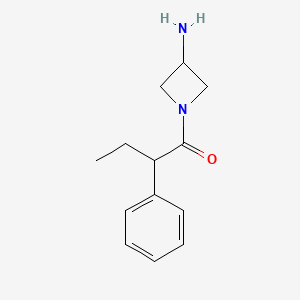
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one, also known as 1-AAPB, is an organic compound that has been studied for its potential applications in the field of scientific research. 1-AAPB has been found to possess a variety of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Applications De Recherche Scientifique
Synthesis and Transformation of Cyclic β-Amino Acids
The study by Kiss et al. (2018) discusses the application of metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), in the synthesis and transformations of cyclic β-amino acids, relevant for drug research. This process provides access to alicyclic β-amino acids and other densely functionalized derivatives, showcasing the versatility, robustness, and efficiency of these methods in preparing cyclic β-amino acids derivatives, potentially including compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Mores et al. (2019) review the therapeutic potential of G protein-biased kappa agonists, including novel compounds that signal via G protein activation without strongly recruiting beta-arrestin. These compounds, potentially related to or derived from structures like this compound, are hypothesized to reduce pain and itch with fewer side effects. This highlights the compound's relevance in the development of new pain and itch treatments (Mores, K. L., Cummins, B. R., Cassell, R. J., & van Rijn, R. V., 2019).
Analyse Biochimique
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as an agonist . This interaction is crucial as it influences the receptor’s activity, leading to various downstream effects. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests its involvement in metabolic processes .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, its agonistic activity on histamine H3 receptors can result in altered neurotransmitter release and neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist for histamine H3 receptors, binding to the receptor and activating it . This activation leads to a cascade of intracellular events, including the modulation of cAMP levels and subsequent changes in gene expression. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests it may influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular activity and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic-like effects, similar to those observed with traditional anxiolytics . At higher doses, it can lead to adverse effects, including toxicity and altered behavior . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its binding to histamine H3 receptors can facilitate its distribution in neuronal tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules. Its activity and function can be modulated by its localization, affecting its overall biological effects .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-12(10-6-4-3-5-7-10)13(16)15-8-11(14)9-15/h3-7,11-12H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXHDRDBASCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)
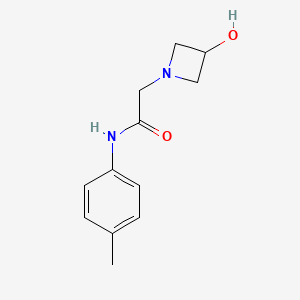


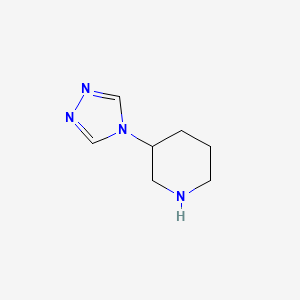
![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
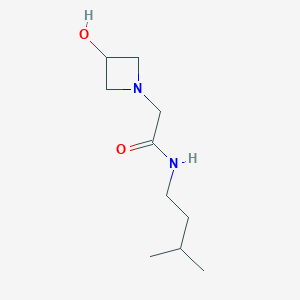

![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)

